molecular formula C19H19NO3 B11017334 (2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide

Cat. No.: B11017334
M. Wt: 309.4 g/mol
InChI Key: YOPNTBRCOLAQJP-PKNBQFBNSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide typically involves the reaction of 1,3-benzodioxole with N-benzyl-N-ethylprop-2-enamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-methylprop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-propylprop-2-enamide

Uniqueness

(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide

InChI

InChI=1S/C19H19NO3/c1-2-20(13-16-6-4-3-5-7-16)19(21)11-9-15-8-10-17-18(12-15)23-14-22-17/h3-12H,2,13-14H2,1H3/b11-9+

InChI Key

YOPNTBRCOLAQJP-PKNBQFBNSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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